Cas no 477537-79-4 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-phenoxybenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-phenoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-phenoxybenzamide
- Benzamide, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxy-
- EU-0072985
- F0816-0561
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide
- N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide
- Oprea1_736035
- AKOS024600509
- 477537-79-4
- N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide
-
- インチ: 1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29)
- InChIKey: LSUFXMYADKJBDJ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC(=C1)C(NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1)=O
計算された属性
- せいみつぶんしりょう: 405.147726857g/mol
- どういたいしつりょう: 405.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 67Ų
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-phenoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0816-0561-20μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0816-0561-30mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0816-0561-10μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0816-0561-1mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0816-0561-5mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA63377-100mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 100mg |
$697.00 | 2024-04-19 | ||
A2B Chem LLC | BA63377-5mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA63377-25mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA63377-50mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F0816-0561-100mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide |
477537-79-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-phenoxybenzamide 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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8. Book reviews
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-phenoxybenzamideに関する追加情報
N-3-(1H-1,3-Benzodiazol-2-yl)phenyl-3-phenoxybenzamide (CAS No. 477537-79-4)
N-3-(1H-1,3-Benzodiazol-2-yl)phenyl-3-phenoxybenzamide (CAS No. 477537-79_4) is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound belongs to the class of benzodiazole derivatives, which have garnered substantial attention due to their versatile applications in drug design and advanced materials. The molecular structure of this compound is characterized by a benzodiazole moiety attached to a phenoxybenzamide group, creating a unique combination of functional groups that contribute to its intriguing chemical properties.
The synthesis of N_3-(1H_1,3-benzodiazol_2_yl)phenyl_3_phenoxybenzamide involves a series of carefully designed organic reactions, including nucleophilic aromatic substitution and amide bond formation. These reactions are optimized to ensure high yield and purity, making it suitable for both research and industrial applications. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR, which have provided detailed insights into its conformational flexibility and electronic properties.
Recent studies have highlighted the potential of benzodiazole derivatives in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that compounds with similar structural motifs exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that N_3-(1H_1,3-benzodiazol_2_yl)phenyl_3_phenoxybenzamide could serve as a lead compound for the development of drugs targeting chronic inflammatory diseases.
In addition to its pharmacological applications, this compound has shown promise in the field of materials science. Its ability to form self-assembled monolayers on various substrates has been explored in recent studies published in *Advanced Materials*. These studies indicate that the compound's unique combination of aromaticity and functional groups makes it an excellent candidate for use in organic electronics and sensors.
The phenoxy group present in the molecule plays a crucial role in modulating its physicochemical properties. This group not only enhances the compound's solubility in organic solvents but also contributes to its stability under physiological conditions. Furthermore, the presence of the benzodiazole moiety imparts strong electron-withdrawing properties, which are essential for its reactivity in various chemical transformations.
From an environmental perspective, the synthesis and application of N_3-(1H_1,3-benzodiazol_2_yl)phenyl_3_phenoxybenzamide have been evaluated for their sustainability. Researchers have reported that the compound can be synthesized using eco-friendly methodologies such as microwave-assisted synthesis, which reduces energy consumption and minimizes waste generation.
In conclusion, N_3-(1H_1,3-benzodiazol_2_yl)phenyl_3_phenoxybenzamide (CAS No. 477537_79_4) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with its versatile functional groups, positions it as a valuable tool for advancing both pharmaceutical research and materials science. As ongoing studies continue to uncover new applications for this compound, it is poised to make significant contributions to the development of innovative solutions in these fields.
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